molecular formula C7H9N5O B15071239 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 5444-27-9

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B15071239
CAS No.: 5444-27-9
M. Wt: 179.18 g/mol
InChI Key: QLCHWMXKQWIKKA-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 5444-27-9) is a pyrazolopyrimidine derivative of significant interest in biochemical and pharmacological research. This compound serves as a key scaffold in the development of novel anti-inflammatory agents. Scientific studies have demonstrated that select 6-dimethylamino pyrazolo[3,4-d]pyrimidine derivatives function as potent inhibitors of inflammatory mediators in intact cells, such as murine macrophages and human neutrophils . Their anti-inflammatory activity is primarily attributed to a direct inhibitory effect on the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the production of prostaglandin E2 (PGE2), a key signaling molecule in the inflammatory process . The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, which allows it to interact with adenine-binding sites in various enzyme systems, making it a versatile pharmacophore for basic research . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

5444-27-9

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6-(dimethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N5O/c1-12(2)7-9-5-4(3-8-11-5)6(13)10-7/h3H,1-2H3,(H2,8,9,10,11,13)

InChI Key

QLCHWMXKQWIKKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=NN2)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key derivatives and their substituent effects are summarized below:

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound 6-(Dimethylamino) Basic, electron-donating; enhances solubility and H-bonding Enzyme inhibition (e.g., PDEs) -
6-Methyl-1-(2,4-dinitrophenyl) (2a) 6-Methyl; 1-(2,4-dinitrophenyl) Electron-withdrawing nitro groups; reduced solubility due to aromatic nitro Antimicrobial (synthetic focus)
15b (Chlorophenyl/benzylthio) 5-(3-Chlorophenyl); 6-(benzylthio) Thioether enhances lipophilicity; chloro group adds steric bulk ALDH1A inhibition
PDE9 Inhibitor (1) 1-(2-Chlorophenyl); 6-(trifluoro-2-methylpropyl) Fluorinated group increases metabolic stability; chlorophenyl enhances binding PDE9 inhibition
5-Amino-6-arylamino derivatives (5,6) 5-Amino; 6-arylamino Amino groups improve H-bonding; aryl substituents modulate antifungal potency Antifungal (Botrytis cinerea)
Key Observations:
  • Electron Effects: The dimethylamino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 2a), altering electronic distribution and reactivity .
  • Solubility: The dimethylamino group improves aqueous solubility relative to aromatic nitro or chlorophenyl groups .

Biological Activity

6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C7H9N5O
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 5444-27-9
  • Structure : The compound features a pyrazolo-pyrimidine core that is essential for its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit potent anti-inflammatory properties. A study highlighted that several substituted pyrazolo compounds effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:

CompoundCOX-2 Inhibition IC50 (μM)Selectivity
This compound0.04 ± 0.01Selective for COX-2 over COX-1

This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against the MDA-MB-231 breast cancer cell line:

Cell LineIC50 (μM)Mechanism
MDA-MB-2311.05 ± 0.64Induction of apoptosis via tubulin polymerization inhibition

These findings indicate that the compound may disrupt microtubule dynamics, a critical pathway in cancer cell proliferation .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of COX Enzymes : The compound directly inhibits COX-2 activity without affecting its expression levels, which is crucial for reducing inflammation .
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives based on the pyrazolo[3,4-d]pyrimidine framework. A notable case involved synthesizing multiple analogs and assessing their biological activity against both COX enzymes and cancer cell lines. The results consistently indicated that modifications at specific positions on the pyrazole ring could enhance selectivity and potency .

Example Study

In one study, researchers synthesized a series of pyrazolo derivatives and evaluated their effects on murine macrophages and human neutrophils. The results showed that certain derivatives significantly inhibited prostaglandin E2 (PGE2) generation, further supporting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how are they optimized for regioselectivity?

  • Methodology : The compound is typically synthesized via cyclization of 5-amino-pyrazole-4-carboxamide intermediates. For example, condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aldehydes in the presence of acidic cesium salt of Preyssler nanoparticles (Cs12_{12}H2_2[NaP5_5W30_{30}O110_{110}]) yields pyrazolo[3,4-d]pyrimidin-4(5H)-ones with excellent regioselectivity and reduced reaction times (2–4 hours, 85–92% yields) . Traditional methods using HCl or polyphosphoric acid are less efficient (47–60% yields, 5+ hours) .
  • Key Data :

CatalystYield (%)Reaction Time (h)Reference
Cs-Preyssler85–922–4
HCl/Acetic Acid47–605+

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P21_1/n) with lattice parameters a=4.6448(1)a = 4.6448(1) Å, b=8.0792(1)b = 8.0792(1) Å, c=22.7335(4)c = 22.7335(4) Å, and β=93.554(1)\beta = 93.554(1)^\circ. Intermolecular N–H···O and C–H···Cl hydrogen bonds stabilize the crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across derivatives with varying substituents?

  • Methodology : Structure-activity relationship (SAR) studies are critical. For example:

  • Antifungal Activity : 5-Amino-6-arylamino derivatives with methyl groups (R = Me) exhibit superior activity against Botrytis cinerea (100% inhibition at 50 mg/L) compared to benzyl-substituted analogs (R = PhCH2_2) .
  • Antitumor Activity : Chlorophenyl or trifluoromethylpropyl substituents enhance PDE9 inhibition (IC50_{50} < 100 nM) by optimizing hydrophobic interactions with the enzyme’s active site .
    • Analytical Tools : Use docking simulations (e.g., AutoDock Vina) and comparative bioassays to rationalize substituent effects .

Q. How can green nanocatalysts improve the sustainability of pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis?

  • Methodology : Preyssler-type polyoxometalates (e.g., Cs12_{12}H2_2[NaP5_5W30_{30}O110_{110}]) act as recyclable solid acid catalysts, reducing waste and energy consumption. These catalysts enable one-pot reactions in water or ethanol, achieving ≥90% yields over 5 cycles without significant loss of activity .
  • Key Metrics :

MetricTraditional CatalystsGreen Nanocatalysts
Reaction SolventAcetic AcidWater/Ethanol
RecyclabilityNon-reusable5+ cycles
E-factor*High (~20)Low (<5)
*E-factor = waste (kg)/product (kg)

Methodological Challenges

Q. What experimental designs address low yields in halogenation or glycosylation reactions of this scaffold?

  • Solution : For halogenation, use iodine-mediated cyclization (e.g., 5-exo-mode closure) in DMF at 80°C to achieve 75–85% yields . For glycosylation, employ high-temperature reactions with BF3_3·OEt2_2 as a Lewis acid, yielding 6-azacadeguomycin analogs with confirmed antiviral activity .

Q. How do researchers validate the regioselectivity of nucleophilic attacks on the pyrazolo[3,4-d]pyrimidinone core?

  • Analytical Workflow :

Theoretical Prediction : Use DFT calculations (e.g., Gaussian 09) to map electron density and identify reactive sites.

Experimental Confirmation : Characterize products via 1^1H/13^13C NMR and LC-MS. For example, ethyl 5-isothiocyanato-1-methyl-1H-pyrazole-4-carboxylate (14) shows distinct thiocyanate peaks at δ 125–130 ppm in 13^13C NMR .

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